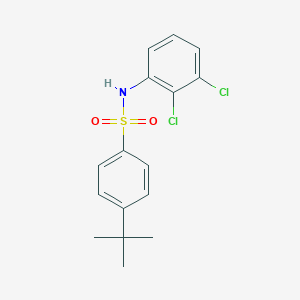
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters, including chloride/bicarbonate exchangers and chloride channels.
Wirkmechanismus
DIDS inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption of ion transport across cell membranes. DIDS is a non-specific inhibitor, meaning it can inhibit multiple types of anion transporters.
Biochemical and Physiological Effects
DIDS has been shown to have a number of biochemical and physiological effects. It can cause an increase in intracellular pH by inhibiting the transport of bicarbonate ions, and can also inhibit the transport of other anions such as sulfate and phosphate. DIDS has been shown to inhibit the formation of the clotting enzyme thrombin, and can also inhibit the activity of the enzyme carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters. This allows researchers to study the role of these transporters in biological processes with a high degree of specificity. However, the non-specific nature of DIDS can also be a limitation, as it can inhibit multiple types of anion transporters. Additionally, DIDS has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise manipulation of these transporters in biological systems. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering DIDS to specific tissues or cell types could allow for more targeted inhibition of anion transporters in vivo.
Synthesemethoden
DIDS can be synthesized by reacting 2,3-dichloronitrobenzene with tert-butylamine to form 2,3-dichloro-N-tert-butylaniline. The resulting compound is then reacted with benzenesulfonyl chloride to form DIDS.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research to study the role of anion transporters in various biological processes. It has been used to study the transport of chloride ions in red blood cells, the role of chloride channels in neuronal signaling, and the regulation of ion transport in the kidney.
Eigenschaften
Produktname |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H17Cl2NO2S |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-7-9-12(10-8-11)22(20,21)19-14-6-4-5-13(17)15(14)18/h4-10,19H,1-3H3 |
InChI-Schlüssel |
RHWDJWQFECABEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



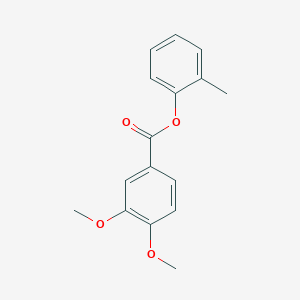
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
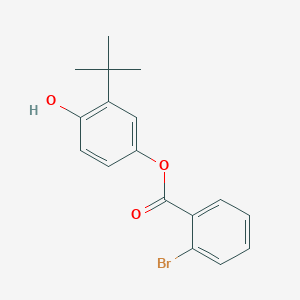
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)
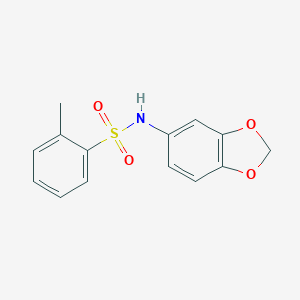
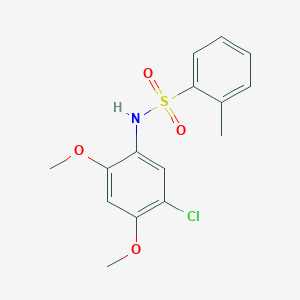
![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)
![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)
![2,4-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B310279.png)
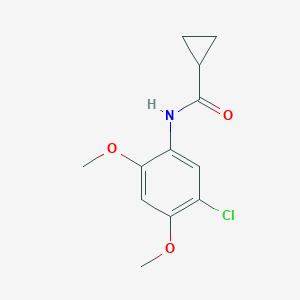
![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)